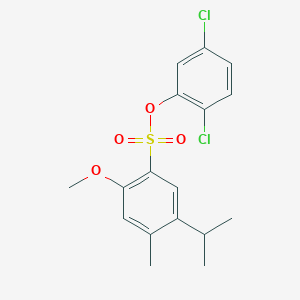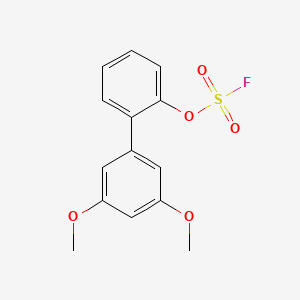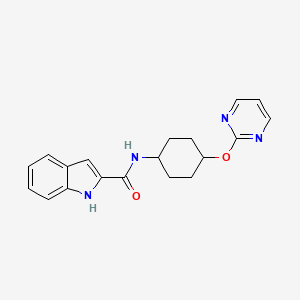
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H20F2N4O5S and its molecular weight is 454.45. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Differential Metabolism by Drosophila melanogaster Monooxygenase CYP6G1
Research on sulfoximine-based insecticides, closely related to the chemical structure , demonstrates their potential in controlling pest insects resistant to other classes of insecticides. Sulfoxaflor, a sulfoximine insecticide, shows no cross-resistance with neonicotinoids, underlining its unique metabolic pathway and interaction with the cytochrome P450 monooxygenase CYP6G1 in Drosophila melanogaster. This suggests the chemical's utility in developing novel insect control agents with distinct action mechanisms (Sparks et al., 2012).
Chemical Delivery Systems for Treatment of Cerebral Toxoplasmosis
Another application is observed in the synthesis and in vitro evaluation of sulfonamide chemical delivery systems for the treatment of cerebral toxoplasmosis. Compounds designed for enhanced brain delivery demonstrate the versatility of sulfonamide-based structures in medical applications, particularly in developing treatments for infections of the central nervous system (Brewster et al., 1991).
Discovery and Characterization as a Novel Insecticide
The discovery of sulfoxaflor, related to the structural class of the given chemical, marks a significant advancement in insecticide development. It showcases broad-spectrum efficacy against sap-feeding pests, including those resistant to current insecticides. Its mode of action involves agonism at insect nicotinic acetylcholine receptors, offering a foundation for the development of new insecticidal agents targeting resistant species (Zhu et al., 2011).
Synthesis of Sulfonamides and Oxazine Derivatives
The chemical's relevance extends to synthetic chemistry, where it contributes to the creation of functionalized sulfonamide and oxazine derivatives. This highlights its role in facilitating diverse chemical syntheses and the development of novel compounds with potential applications in various domains, including pharmaceuticals and materials science (Alizadeh et al., 2008).
Synthesis and Properties of Novel Soluble Fluorinated Polyamides
Furthermore, the synthesis of new diamines incorporating pyridine and sulfone moieties, leading to fluorinated polyamides, exemplifies the chemical's utility in developing advanced materials with desirable properties like high thermal stability, mechanical strength, and low dielectric constants. These materials are crucial for applications in electronics and as advanced coatings (Liu et al., 2013).
特性
IUPAC Name |
N-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N4O5S/c20-14-4-5-15(21)16(9-14)31(28,29)25-7-2-8-30-17(25)12-24-19(27)18(26)23-11-13-3-1-6-22-10-13/h1,3-6,9-10,17H,2,7-8,11-12H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIMEIRJEPWYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(OC1)CNC(=O)C(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((2,5-difluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(3-Methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2748465.png)
![2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole](/img/structure/B2748466.png)



![2-[3-(Trifluoromethyl)phenyl]morpholine-4-sulfonyl fluoride](/img/structure/B2748472.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B2748477.png)
![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2748479.png)


